

# Aderbasib ADAM17 specificity issues

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## Compound Focus: Aderbasib

CAS No.: 791828-58-5

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## Inhibitor Specificity Profile

Inhibitor Name	ADAM17 IC50 (nM)	ADAM10 IC50 (nM)	Key Characteristics
<b>Aderbasib (INCB7839)</b>	Low nanomolar range [1]	Low nanomolar range [1]	Orally active; dual ADAM10/17 inhibitor [2] [1]
<b>KP-457</b>	0.011	0.75	Selective for ADAM17 over ADAM10 [3]
<b>INCB3619</b>	0.014	0.022	Preclinical dual inhibitor (less selective) [3]
<b>MEDI3622</b>	0.0031	>10	Anti-ADAM17 antibody; highly selective [3]
<b>D1(A12)</b>	0.0045	>1	Protein therapeutic; selective [3]
<b>Prodomain (4mut)</b>	0.1	NT	Endogenous regulatory protein [3]

Table Abbreviation Key: NT = Not Tested.

## Experimental Guide & Troubleshooting

Here are detailed methodologies and considerations for your experiments.

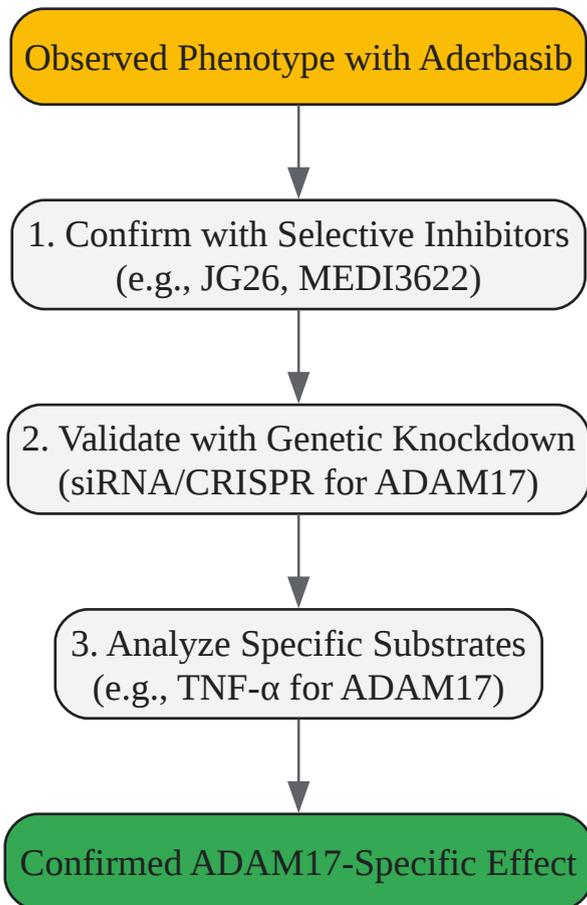
## FAQ: How can I confirm that my observed phenotypic effects are specifically due to ADAM17 inhibition and not ADAM10?

Since **Aderbasib** inhibits both proteases, a robust experimental strategy requires combining pharmacological tools with genetic validation.

- **Recommended Experimental Workflow:**

- **Initial Screening:** Use **Aderbasib** to establish a baseline phenotypic effect (e.g., reduced shedding of a substrate, inhibition of cell migration).
- **Selective Inhibition:** Employ highly selective ADAM17 inhibitors (e.g., the small molecule **JG26** or the antibody **MEDI3622**) in parallel experiments [3] [4]. If the phenotype is replicated, it strongly implicates ADAM17.
- **Genetic Validation:** Use siRNA or CRISPR/Cas9 to knock down or knock out the *ADAM17* gene in your cell model. The observation of the same phenotype confirms ADAM17's role [5].
- **Substrate Analysis:** Monitor the shedding of specific substrates: **TNF- $\alpha$**  and **IL-6R** are classic ADAM17 substrates, while **Notch** is a key ADAM10 substrate. This can help delineate the primary target in your system [6].

The following diagram illustrates this multi-layered validation strategy.



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## FAQ: Are there established protocols for using **Aderbasib** in in vivo models?

Yes, peer-reviewed studies provide dosing regimens for **Aderbasib** in mouse models.

- **In Vivo Protocol for Cancer Models:**

- **Dosage:** 30 mg/kg for oral (PO) administration; 50 mg/kg for intraperitoneal (IP) injection [3] [4] [1].
- **Dosing Schedule:** Administered every three days [4] or five days per week [1].
- **Vehicle Formulation:** A common vehicle used in research is 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water [1].
- **Endpoint Evidence:** This regimen has been shown to effectively block glioma growth in xenograft models and reduce colorectal cancer metastasis in vivo [4] [1].

## Troubleshooting Common Scenarios

- **Scenario 1: The selective ADAM17 inhibitor (e.g., JG26) does not replicate the effect of Aderbasib.**
  - **Interpretation:** The phenotype is likely driven by the inhibition of **ADAM10** or the combined inhibition of both proteases. Proceed with ADAM10-selective inhibitors or genetic knockdown of ADAM10 to confirm.
- **Scenario 2: Need to isolate the role of exosomal ADAM17.**
  - **Background:** Tumor-derived exosomes can carry ADAM17 and promote processes like pre-metastatic niche formation by enhancing vascular permeability [7] [4].
  - **Method:** Isolate exosomes from cell culture conditioned medium or patient serum using ultracentrifugation. Characterize them using transmission electron microscopy (TEM) and nanoparticle tracking analysis (NTS) [7] [4]. Then, treat with **Aderbasib** to probe function.

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